![molecular formula C21H16Cl4N2O B4310369 3-(3,4-DICHLOROANILINO)-1-(3,4-DICHLOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE](/img/structure/B4310369.png)
3-(3,4-DICHLOROANILINO)-1-(3,4-DICHLOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE
概要
説明
3-(3,4-DICHLOROANILINO)-1-(3,4-DICHLOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohepta[b]pyrrole core with dichlorophenyl groups attached, making it an interesting subject for research in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DICHLOROANILINO)-1-(3,4-DICHLOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE typically involves multi-step organic reactions. One common method includes:
Starting Materials: 3,4-dichloroaniline and 3,4-dichlorobenzaldehyde.
Initial Reaction: Condensation of 3,4-dichloroaniline with 3,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent like acetic anhydride to form the cyclohepta[b]pyrrole core.
Final Steps: Further functionalization and purification steps to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(3,4-DICHLOROANILINO)-1-(3,4-DICHLOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure.
Substitution: Halogenation or nitration reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
科学的研究の応用
3-(3,4-DICHLOROANILINO)-1-(3,4-DICHLOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Explored for use in the synthesis of advanced polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-(3,4-DICHLOROANILINO)-1-(3,4-DICHLOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)amino]-2,3-dihydro-1H-pyrrol-2-one: Similar core structure but lacks the tetrahydrocyclohepta ring.
1-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)amino]-4,5,6,7-tetrahydro-1H-azepin-2-one: Similar structure with an azepin ring instead of a cyclohepta ring.
Uniqueness
3-(3,4-DICHLOROANILINO)-1-(3,4-DICHLOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE is unique due to its specific combination of dichlorophenyl groups and the cyclohepta[b]pyrrole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-(3,4-dichloroanilino)-1-(3,4-dichlorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl4N2O/c22-15-8-6-12(10-17(15)24)26-20-14-4-2-1-3-5-19(14)27(21(20)28)13-7-9-16(23)18(25)11-13/h5-11,26H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGKNXKPBGNQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=O)N(C2=CC1)C3=CC(=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


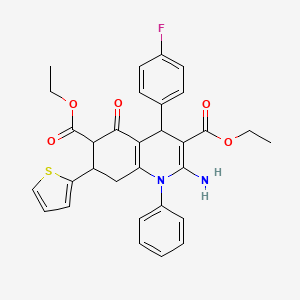
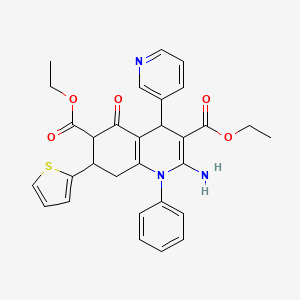
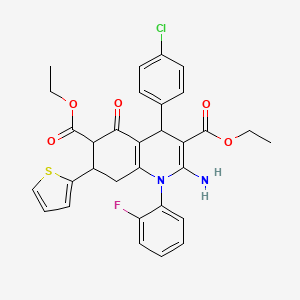
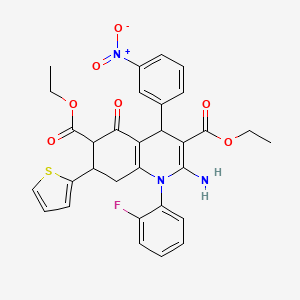
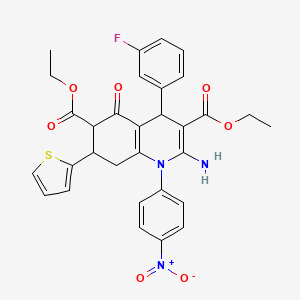
![methyl 5-amino-6-cyano-2-methyl-7-phenyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B4310334.png)
![methyl 5-amino-6-cyano-7-(2,3-dimethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B4310342.png)
![methyl 5-amino-6-cyano-7-(2,4-dichlorophenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B4310343.png)
![2'-amino-1'-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4310350.png)
![2'-amino-1'-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-5-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4310353.png)
![2'-amino-6-chloro-1'-(3-fluorophenyl)-7-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4310358.png)
![3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE](/img/structure/B4310378.png)
![methyl 5-amino-6-cyano-7-(4-isopropylphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B4310386.png)
![2'-amino-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4310387.png)
